

m-PEG3-phosphonic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG3-phosphonic acid*

Cat. No.: B3176058

[Get Quote](#)

An In-depth Technical Guide to m-PEG3-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

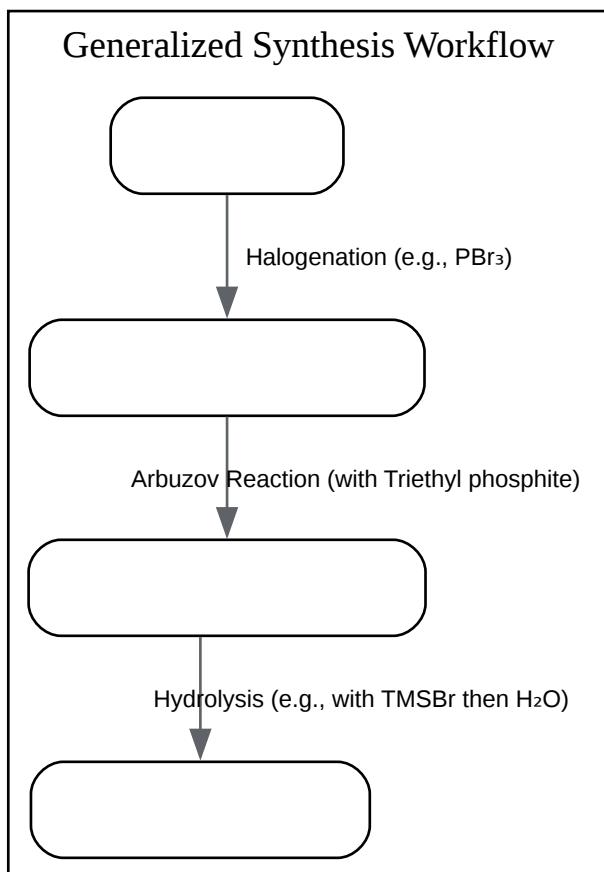
m-PEG3-phosphonic acid is a heterobifunctional molecule featuring a short polyethylene glycol (PEG) chain and a terminal phosphonic acid group. This unique structure imparts both hydrophilicity, due to the PEG linker, and a strong binding affinity for certain surfaces and materials through its phosphonic acid moiety. Its primary application lies in the field of drug discovery, particularly as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The **m-PEG3-phosphonic acid** linker plays a crucial role in bridging the target protein-binding ligand and the E3 ubiquitin ligase-recruiting ligand within a PROTAC molecule, influencing its solubility, cell permeability, and overall efficacy.

Chemical Structure and Properties

The chemical structure of **m-PEG3-phosphonic acid** consists of a methoxy-terminated triethylene glycol chain linked to a phosphonic acid group.

Physicochemical Properties

A summary of the known physicochemical properties of **m-PEG3-phosphonic acid** is presented in the table below. It is important to note that while some data is available from commercial suppliers and safety data sheets, specific experimental values for properties like pKa and solubility are not widely published in peer-reviewed literature and should be considered as estimates.


Property	Value	Source
Chemical Formula	C ₇ H ₁₇ O ₆ P	MedChemExpress[1]
Molecular Weight	228.18 g/mol	MedChemExpress[1]
CAS Number	96962-42-4	MedChemExpress[1]
Appearance	White to off-white solid	MedChemExpress[1]
pKa ₁ (estimated)	~2.4	Based on ethylphosphonic acid[2][3]
pKa ₂ (estimated)	~8.0	Based on ethylphosphonic acid[2][3]
Solubility	Soluble in water and some organic solvents like DMSO and methanol.[4]	General data for short-chain PEGs
Stability	Stable under recommended storage conditions (cool, well-ventilated area).[5]	DC Chemicals[5]
Incompatibilities	Strong acids/alkalis, strong oxidizing/reducing agents.[5]	DC Chemicals[5]

Synthesis and Characterization

A detailed, step-by-step experimental protocol for the synthesis of **m-PEG3-phosphonic acid** is not readily available in the public domain. However, a general approach can be inferred from standard organic chemistry techniques for the synthesis of phosphonic acids and PEGylated compounds. A plausible synthetic route is outlined below.

General Synthetic Approach

The synthesis of **m-PEG3-phosphonic acid** likely involves a multi-step process, starting from commercially available m-PEG3-alcohol. A generalized workflow is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route for **m-PEG3-phosphonic acid**.

Experimental Protocols

Note: The following are generalized protocols and would require optimization for the specific synthesis of **m-PEG3-phosphonic acid**.

1. Halogenation of m-PEG3-alcohol:

- To a solution of m-PEG3-alcohol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, a halogenating agent (e.g., phosphorus tribromide) is added dropwise at 0 °C.
- The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude m-PEG3-halide.

2. Arbuzov Reaction:

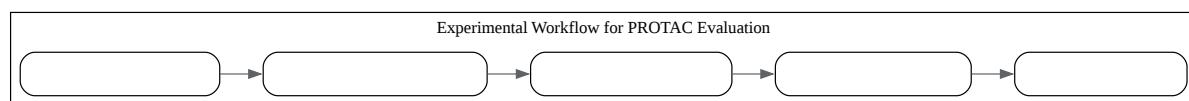
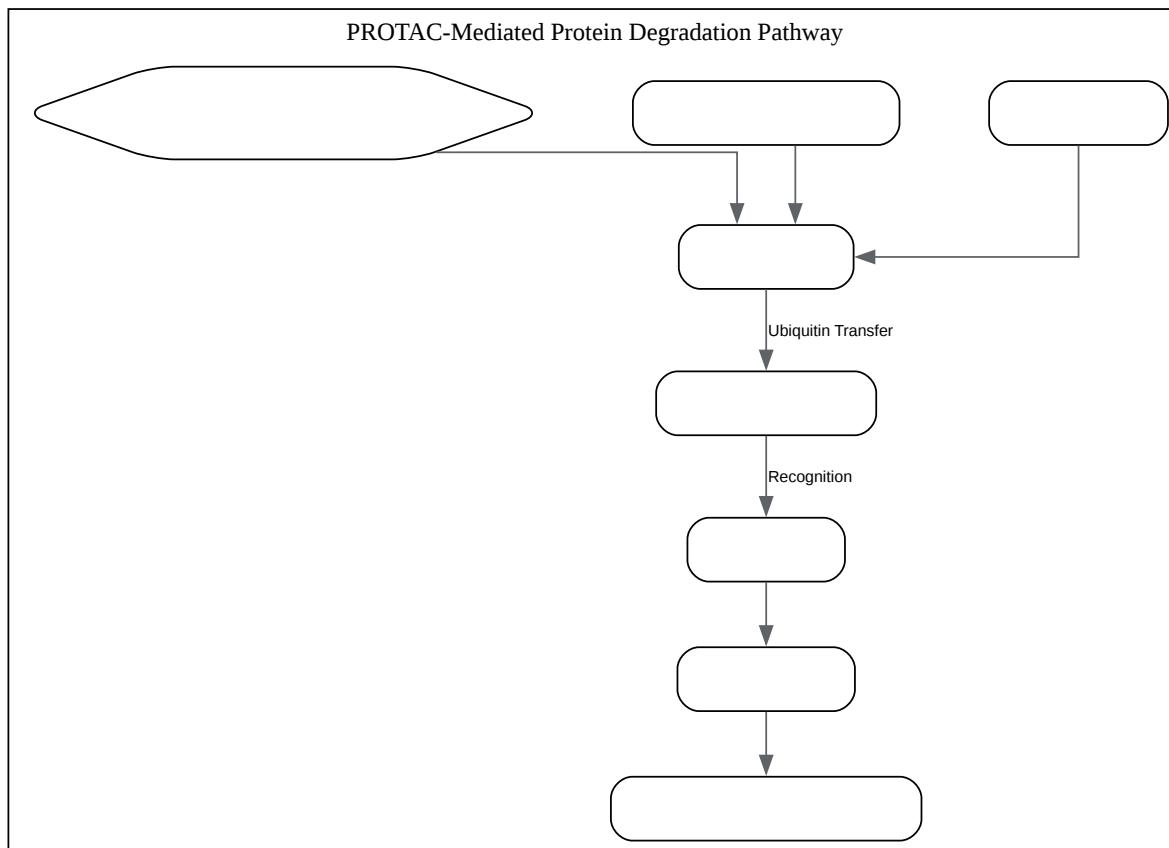
- The crude m-PEG3-halide is reacted with an excess of triethyl phosphite at elevated temperature.
- The reaction is monitored for the disappearance of the starting halide by TLC or gas chromatography.
- Excess triethyl phosphite is removed by distillation under reduced pressure to yield diethyl (m-PEG3)phosphonate.

3. Hydrolysis to Phosphonic Acid:

- The diethyl (m-PEG3)phosphonate is dissolved in an anhydrous solvent (e.g., dichloromethane).
- Trimethylsilyl bromide (TMSBr) is added, and the mixture is stirred at room temperature.
- After the reaction is complete, the solvent and excess TMSBr are removed under reduced pressure.
- The residue is then treated with methanol or water to hydrolyze the silyl ester and yield the final product, **m-PEG3-phosphonic acid**.
- Purification is typically achieved by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized **m-PEG3-phosphonic acid** would be confirmed using standard analytical techniques:



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would be used to confirm the presence of the methoxy and ethylene glycol protons and the protons on the carbon adjacent to the phosphorus atom.
 - ^{13}C NMR would show the characteristic signals for the PEG backbone and the carbon atom bonded to phosphorus.
 - ^{31}P NMR is a crucial technique to confirm the presence of the phosphonic acid group, which would appear as a single resonance at a characteristic chemical shift.[\[6\]](#)
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Role in PROTAC Drug Development

The primary application of **m-PEG3-phosphonic acid** is as a flexible and hydrophilic linker in the construction of PROTACs.

PROTAC Mechanism of Action

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. m-PEG3-phosphonic acid|96962-42-4|MSDS [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [m-PEG3-phosphonic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3176058#m-peg3-phosphonic-acid-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com